1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine
CAS No.: 919510-95-5
VCID: VC16949609
Molecular Formula: C17H26N2
Molecular Weight: 258.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Potential ApplicationsPiperidine derivatives are known for their potential in medicinal chemistry, particularly in areas such as:
Research Findings and ChallengesGiven the lack of specific information on 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine, researchers would typically rely on studies of similar compounds to infer potential biological activities. Challenges in researching such compounds include synthesizing them efficiently and assessing their safety and efficacy in biological systems.
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 919510-95-5 | ||||||
Product Name | 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine | ||||||
Molecular Formula | C17H26N2 | ||||||
Molecular Weight | 258.4 g/mol | ||||||
IUPAC Name | 1-benzyl-N-(3-methylbut-2-enyl)piperidin-4-amine | ||||||
Standard InChI | InChI=1S/C17H26N2/c1-15(2)8-11-18-17-9-12-19(13-10-17)14-16-6-4-3-5-7-16/h3-8,17-18H,9-14H2,1-2H3 | ||||||
Standard InChIKey | AGAHAABCYCTBFN-UHFFFAOYSA-N | ||||||
Canonical SMILES | CC(=CCNC1CCN(CC1)CC2=CC=CC=C2)C | ||||||
PubChem Compound | 71425004 | ||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume